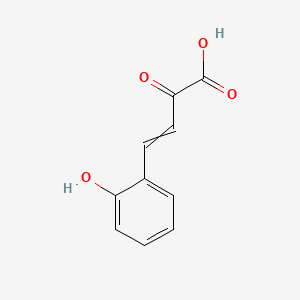![molecular formula C64H62N4Si4 B3322432 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine CAS No. 145362-97-6](/img/structure/B3322432.png)
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
Overview
Description
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core, which can be achieved through the condensation of pyrrole and an aldehyde under acidic conditions.
Introduction of Ethynyl Groups: The next step involves the introduction of ethynyl groups to the phenyl rings. This can be done using a Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Trimethylsilylation: Finally, the ethynyl groups are silylated using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the porphyrin core, potentially leading to the formation of chlorins or bacteriochlorins.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl groups under mild conditions.
Major Products
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Chlorins or bacteriochlorins.
Substitution: Various functionalized porphyrins depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecular architectures. Its unique structure allows for the study of electronic properties and the development of new materials with specific optical and electronic characteristics.
Biology
In biological research, porphyrin derivatives are often explored for their potential in photodynamic therapy (PDT). The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells.
Medicine
Beyond PDT, this compound is investigated for its potential in imaging and diagnostics. Its fluorescent properties can be harnessed for imaging applications, providing insights into cellular processes and disease states.
Industry
In industry, the compound’s stability and electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound can enter an excited state, leading to the generation of reactive oxygen species. These reactive species can then interact with cellular components, causing damage to targeted cells, which is the basis for its use in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: This compound has hydroxyl groups instead of trimethylsilyl groups, affecting its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: The methoxy groups provide different electronic properties compared to the trimethylsilyl groups.
Uniqueness
The presence of trimethylsilyl groups in 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine imparts unique solubility and stability characteristics, making it more suitable for certain applications in organic electronics and photodynamic therapy compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
trimethyl-[2-[4-[10,15,20-tris[4-(2-trimethylsilylethynyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H62N4Si4/c1-69(2,3)41-37-45-13-21-49(22-14-45)61-53-29-31-55(65-53)62(50-23-15-46(16-24-50)38-42-70(4,5)6)57-33-35-59(67-57)64(52-27-19-48(20-28-52)40-44-72(10,11)12)60-36-34-58(68-60)63(56-32-30-54(61)66-56)51-25-17-47(18-26-51)39-43-71(7,8)9/h13-36,65,68H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXVQPJMRXOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#C[Si](C)(C)C)C8=CC=C(C=C8)C#C[Si](C)(C)C)C=C4)C9=CC=C(C=C9)C#C[Si](C)(C)C)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H62N4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

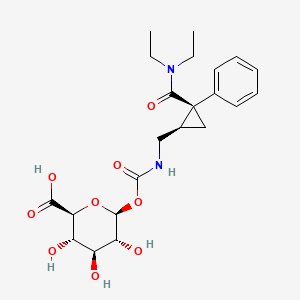
![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)
![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)

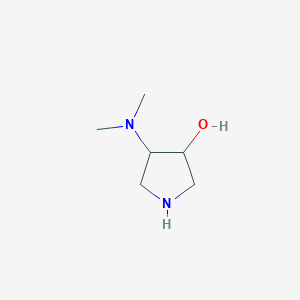
![[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3322394.png)
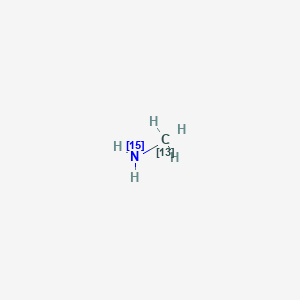
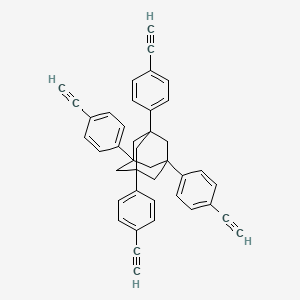
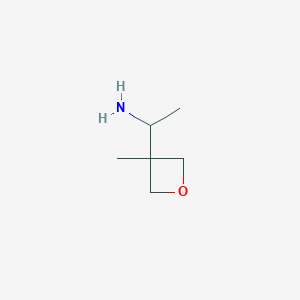
![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B3322411.png)
![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)
![2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol](/img/structure/B3322435.png)

